Product packaging for Diphenoxyphosphanolate(Cat. No.:CAS No. 102-10-3)

Diphenoxyphosphanolate

Cat. No.: B3060894
CAS No.: 102-10-3
M. Wt: 233.18 g/mol
InChI Key: KUMNEOGIHFCNQW-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Chemistry and its Broader Significance

Organophosphorus chemistry is the scientific discipline dedicated to the study of organic compounds containing phosphorus. wikipedia.org These compounds are notable for phosphorus's ability to exist in various oxidation states, most commonly phosphorus(V) and phosphorus(III). wikipedia.org This versatility allows for a vast array of structures and reactivities, making organophosphorus compounds integral to numerous scientific and industrial fields. Their applications range from crucial roles in agriculture as pesticides to industrial uses as flame retardants and plasticizers. wikipedia.orgtaylorandfrancis.com

The significance of organophosphorus compounds is profoundly highlighted by their role in biology and medicine. jelsciences.comnih.gov Key biomolecules such as DNA, RNA, and adenosine (B11128) triphosphate (ATP) are organophosphates, underscoring their fundamental role in life processes. wikipedia.org In medicine, synthetic organophosphorus compounds, particularly phosphonates, have been developed for their potential as antibacterial, anticancer, and antiviral agents. jelsciences.com Furthermore, their unique properties make them essential as ligands in catalysis and as versatile reagents in synthetic organic chemistry. nih.gov

Contextualization within Phosphite (B83602) and Phosphonite Ligand Research

Within the vast field of organophosphorus chemistry, phosphite and phosphonite ligands represent a critical class of compounds, particularly in the realm of catalysis. Phosphite ligands, characterized by a phosphorus atom bonded to three oxygen atoms (P(OR)₃), are known for their simple synthesis and stability. alfachemic.com They function as weak sigma-donors and strong pi-acceptors, which allows for fine-tuning of the electronic properties of metal complexes. alfachemic.com This characteristic has made them highly effective in various catalytic reactions, including asymmetric hydrogenation and hydroformylation. alfachemic.comacs.org

Research has shown that the structural rigidity and chirality of phosphite ligands are key to achieving high enantioselectivity in asymmetric catalysis. alfachemic.comacs.org Bidentate phosphite ligands, which contain two phosphorus atoms, are often more effective as they bind more tightly to the metal center, enhancing stability and catalytic performance. alfachemic.com The development of hybrid ligands, such as phosphine-phosphites, further expands their application by combining the properties of different phosphorus moieties to optimize catalytic activity and selectivity. acs.org The continuous evolution of phosphite and phosphonite ligand design is a vibrant area of research, driving progress in the synthesis of complex organic molecules. rsc.org

Historical Perspectives and Evolution of Research in Phenoxy-Phosphorus Compounds

The history of organophosphorus chemistry dates back to the 19th century, with early syntheses of compounds like tetraethyl pyrophosphate in 1854. mdpi.com A pivotal moment came with the work of August Michaelis and Aleksandr Arbuzov, who are considered the founders of modern organophosphorus chemistry. rsc.org Their development of methods for creating phosphorus-carbon bonds opened the door to a vast new field of chemical synthesis. rsc.orgacs.org

Research into phenoxy-phosphorus compounds, as a subset of this broader field, grew significantly in the 1930s. This era saw the discovery of the potent biological activity of many organophosphorus compounds by Gerhard Schrader and his team, which led to their development as insecticides. mdpi.comtandfonline.com This work also inadvertently led to the creation of highly toxic nerve agents, a dark chapter in the history of these compounds. mdpi.comnih.gov Following World War II, research was widely disseminated, and organophosphates became mainstays in agriculture, gradually replacing more persistent organochlorine pesticides. tandfonline.comnih.gov In subsequent decades, the focus of research has expanded dramatically, exploring the use of phenoxy-phosphorus compounds as flame retardants, plasticizers, and, crucially, as highly sophisticated ligands for transition metal-catalyzed reactions, reflecting the field's continuous growth and diversification. wikipedia.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3P- B3060894 Diphenoxyphosphanolate CAS No. 102-10-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diphenyl phosphite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3P/c13-16(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H/q-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMNEOGIHFCNQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP([O-])OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3P-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633743
Record name Diphenoxyphosphanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-10-3
Record name Diphenoxyphosphanolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Diphenoxyphosphanolate

Established Synthetic Pathways to Diphenoxyphosphanolate and its Analogues

The construction of the core structure of diarylphosphinates, which is the foundation for this compound-type compounds, can be achieved through several reliable methods. These routes primarily focus on the formation of the key phosphorus-carbon (P-C) bonds.

Direct Synthetic Routes via Phosphorylation Reactions

Direct phosphorylation methods are a cornerstone in the synthesis of phosphinates. A prevalent approach involves the palladium-catalyzed Hirao reaction, which couples aryl halides with H-phosphinates or secondary phosphine (B1218219) oxides. researchgate.net This reaction has proven to be a versatile tool for creating P-C bonds with a variety of aryl and vinyl substrates. researchgate.net Initially, catalysts such as tetrakis(triphenylphosphine)palladium (B116648) were used, but more recent developments have shown that simpler palladium salts like palladium(II) acetate (B1210297) can effectively catalyze the reaction without the need for additional phosphine ligands. researchgate.net

Another significant direct route is the arylation of hypophosphorous acid and its salts. A notable method discloses the synthesis of diarylphosphinates from alcohols and aryl halides, utilizing the stable and environmentally benign sodium hypophosphite as the phosphorus source. researchgate.net This palladium-catalyzed process demonstrates high efficiency and a broad tolerance for various functional groups, offering a direct and accessible pathway to diarylphosphinate structures. researchgate.net

Table 1: Comparison of Direct Synthetic Routes to Diarylphosphinates

Method Phosphorus Source Aryl Source Catalyst Key Advantages
Hirao ReactionH-phosphinates, Secondary phosphine oxidesAryl/Vinyl HalidesPalladium complexes (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Versatile for various substrates. researchgate.net
DiarylphosphinationSodium HypophosphiteAryl HalidesPalladium complexesUtilizes a stable and green phosphorus source, high efficiency. researchgate.net

Ligand Exchange Methodologies for Phenoxy Group Introduction

While direct synthesis focuses on building the P-C framework, ligand exchange reactions offer a pathway to introduce phenoxy groups onto a pre-existing phosphorus center. These reactions typically involve the substitution of a leaving group on the phosphorus atom with a phenoxide nucleophile. Although direct literature on phenoxy group introduction into diarylphosphinates is specific, principles from related phosphine chemistry can be applied. For instance, the displacement of triflate groups from phosphine triflate complexes by other phosphines suggests that similar nucleophilic substitution at the phosphorus center is feasible. acs.org

In a related context, the synthesis of phosphine-coordinated phosphenium complexes, where a phosphine ligand displaces a triflate, demonstrates the lability of groups attached to phosphorus and the potential for exchange with oxygen-based nucleophiles like phenoxides. acs.org

Strategies for P–C Bond Formation in Related Structures

The formation of P-C bonds is a fundamental step in the synthesis of phosphinates and related organophosphorus compounds. st-andrews.ac.uk Established methods often rely on the reaction of a phosphorus nucleophile, such as diphenyl phosphide, with an organic electrophile. acs.org Conversely, an organic nucleophile like a Grignard or organolithium reagent can react with a phosphorus electrophile, typically a chlorophosphine. acs.org

Hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond, has emerged as a highly atom-economical method for P-C bond formation. nih.gov This can be achieved through metal-catalyzed or radical-initiated processes. For example, palladium-catalyzed hydrophosphinylation has been shown to be effective with low catalyst loadings. nih.gov These methods provide alternative and often milder conditions compared to traditional cross-coupling reactions. nih.gov

Modular Synthesis of Substituted this compound Derivatives

A key advantage of modern synthetic methodologies is the ability to construct libraries of compounds with tailored properties through modular approaches. This allows for systematic variation of substituents to fine-tune the steric and electronic characteristics of the final molecules.

Tailoring Steric and Electronic Properties through Substituent Variation

The steric and electronic properties of phosphinate ligands are critical to their performance in applications such as catalysis. These properties can be systematically modified by introducing different substituents on the aryl rings. The steric bulk of a ligand can be quantified using parameters like the Tolman cone angle or percent buried volume, while electronic effects are often assessed through the infrared stretching frequencies of their metal-carbonyl complexes. researchgate.net

For instance, the introduction of bulky groups on the aryl rings of a phosphine ligand can favor the formation of catalytically active species with low coordination numbers. researchgate.net The electronic nature of the substituents, whether electron-donating or electron-withdrawing, also plays a crucial role in modulating the reactivity of the metal center to which the ligand is coordinated. Databases of steric and electronic parameters for a wide range of substituents are becoming available, which can aid in the rational design of ligands with desired properties. chemrxiv.orgnih.govnih.gov

Table 2: Influence of Substituents on Diarylphosphinate Properties

Substituent Property Effect on Ligand Potential Application Impact Example Substituents
Steric Bulk Increases cone angle and steric hindrance around the metal center. researchgate.netCan enhance selectivity in catalytic reactions by controlling substrate approach. researchgate.nettert-butyl, mesityl, cyclohexyl
Electron-Donating Increases electron density on the phosphorus and coordinated metal.Can enhance the rate of oxidative addition in catalytic cycles.Methoxy (-OCH₃), Amino (-NH₂)
Electron-Withdrawing Decreases electron density on the phosphorus and coordinated metal.Can stabilize catalysts against decomposition and influence product distribution.Trifluoromethyl (-CF₃), Nitro (-NO₂)

Asymmetric Synthesis of Chiral this compound Ligands

The development of chiral phosphinate ligands is of great interest for asymmetric catalysis, where the ligand's chirality is transferred to the reaction products. nih.govwiley.com The synthesis of P-chiral phosphinates, where the phosphorus atom itself is a stereocenter, presents a significant synthetic challenge.

One successful strategy involves the use of chiral auxiliaries. For example, chiral phosphinates can be prepared using 8-phenylmenthol as a chiral auxiliary, which can then be used to generate P-chiral H-phosphinates. nih.gov Another approach is the enantioselective cross-coupling of secondary phosphines with alkyl or benzyl (B1604629) halides, catalyzed by chiral transition metal complexes. These reactions often proceed through a dynamic kinetic resolution of a rapidly inverting metal-phosphido intermediate. nih.gov The development of chiral dinitrogen ligands has also shown promise in promoting asymmetric transformations. nih.gov

Table 3: Approaches to Asymmetric Synthesis of Chiral Phosphinates

Method Source of Chirality Key Intermediate/Step Typical Catalyst/Reagent
Chiral AuxiliaryExternal chiral moleculeDiastereoselective reaction with chiral auxiliary. nih.gov8-phenylmenthol nih.gov
Asymmetric CatalysisChiral catalystEnantioselective cross-coupling or hydrophosphination. nih.govChiral Pd, Ru, or Rh complexes. nih.govnih.gov
Dynamic Kinetic ResolutionChiral ligand on catalystRapid pyramidal inversion of a metal-phosphido complex. nih.govChiral platinum or ruthenium complexes. nih.gov

Emerging Green Chemistry Approaches in this compound Synthesis

Traditional synthesis of diphenyl phosphite (B83602) often involves reagents like phosphorus trichloride, which poses significant handling and environmental challenges. In response, researchers are actively developing more benign and efficient alternatives. These innovative methods prioritize atom economy, reduced waste, and the use of renewable or less toxic starting materials and catalysts.

A notable advancement is the development of halogen- and transition-metal-free protocols. One such method utilizes white phosphorus (P4) and phenol (B47542) in the presence of a diphenyl diselenide catalyst. researchgate.net This approach circumvents the need for harsh halogenating agents, thereby offering a more environmentally friendly pathway to triaryl phosphites, including diphenyl phosphite. researchgate.netnih.gov

Catalysis plays a pivotal role in the green synthesis of organophosphorus compounds. The use of environmentally benign and efficient catalysts is a key focus. For instance, a highly efficient method for the synthesis of phosphite diesters has been developed using a Zn(II) catalyst. rsc.orgnih.gov This catalytic system is attractive due to its low toxicity and ability to promote the reaction under mild, additive-free conditions. rsc.orgnih.gov

Furthermore, the principles of green chemistry are being applied to the broader field of phosphonate (B1237965) synthesis, with direct relevance to this compound. These strategies include:

Solvent-free synthesis: Eliminating solvents reduces waste and the environmental footprint of the chemical process. Several phosphonate compounds can now be prepared under solvent-free conditions. rsc.org

Microwave-assisted and ultrasound-assisted synthesis: These techniques offer enhanced reaction rates and yields, often with reduced energy consumption compared to conventional heating methods. rsc.org Ultrasound-assisted synthesis, for example, is considered eco-friendly as it transmits energy efficiently through the reaction medium via acoustic cavitation. rsc.org

Visible-light-mediated synthesis: The use of visible light as a renewable energy source for promoting chemical reactions is a rapidly growing area. Metal-free, visible-light-mediated methods for the synthesis of aryl phosphonates have been reported, offering a greener alternative to traditional UV irradiation or high-temperature reactions. acs.org

Use of greener phosphorus sources: Research into alternative phosphorus sources, such as the stable, green, and inexpensive sodium hypophosphite, is underway to develop more sustainable synthetic routes for organophosphorus compounds, including diarylphosphonates. mdpi.com

These emerging methodologies underscore a significant shift towards more sustainable practices in the synthesis of this compound and related organophosphorus compounds. The focus on catalysis, alternative energy sources, and less hazardous reagents is paving the way for a new generation of environmentally responsible chemical manufacturing.

Research Findings on Green Synthesis of Diaryl Phosphites and Related Compounds

MethodReactantsCatalyst/ConditionsKey Findings
Diphenyl Diselenide-Catalyzed SynthesisWhite phosphorus, PhenolsDiphenyl diselenide, K3PO4, 60 °C, argon atmosphereHalogen- and transition-metal-free synthesis of triaryl phosphites. Phenols with electron-donating groups showed high reactivity, with yields ranging from 66-95%. researchgate.netnih.gov
Zn(II)-Catalyzed SynthesisAlcohols, Phosphonylation reagentZn(II) catalystsHighly efficient and selective synthesis of phosphite diesters under mild, additive-free conditions. rsc.orgnih.gov
Palladium-Catalyzed Direct DiarylationSodium hypophosphite, Aryl halides, AlcoholsPalladium catalystA "one-pot" synthesis of diarylphosphinates from a green and readily available phosphorus source with moderate to excellent yields. mdpi.com
Visible-Light-Mediated SynthesisDiaryliodonium salts, PhosphitesBase, Visible-light illuminationA metal-free, straightforward method for synthesizing a variety of aryl phosphonates. acs.org
Ultrasound-Assisted SynthesisBenzyl halides, Aryl amine, Trimethyl phosphiteUltrasonic irradiation, ambient temperatureHigh yields (78-93%) for the synthesis of α-amino phosphonates under gentle conditions. rsc.org

Spectroscopic and Structural Elucidation of Diphenoxyphosphanolate and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a powerful tool for probing the molecular structure and bonding within a compound. For diphenoxyphosphanolate, a multi-faceted approach utilizing nuclear magnetic resonance, vibrational, and electronic spectroscopy provides a detailed picture of its chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, specific structural features can be identified.

¹H NMR: In the proton NMR spectrum of a this compound derivative, the aromatic protons of the phenoxy groups are expected to appear as multiplets in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns would be influenced by the substitution pattern on the phenyl rings. For derivatives containing alkyl groups, characteristic signals would be observed, such as methyl resonances around 1.4 ppm and methylene (B1212753) resonances adjacent to the phosphate (B84403) oxygen at approximately 4.2-4.4 ppm. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum would provide complementary information. The aromatic carbons of the phenoxy groups would resonate in the downfield region, typically between δ 110-160 ppm. The carbon atom directly bonded to the phosphate oxygen (C-O-P) would likely appear in the more downfield portion of this range.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds, with a wide chemical shift range that is highly sensitive to the electronic environment of the phosphorus atom. mdpi.com For a phosphate triester like this compound, a single resonance is expected. The chemical shift for organophosphorus esters of the type (RO)₃P=O is typically observed in the upfield region, with average values around -3.70 (±1.67) ppm relative to a phosphoric acid standard. researchgate.net The exact shift for this compound would be influenced by the electronic nature of the phenoxy substituents. researchgate.netresearchgate.net

Nucleus Expected Chemical Shift (δ, ppm) Assignment
¹H7.0 - 8.0Aromatic protons (phenoxy groups)
¹³C110 - 160Aromatic carbons (phenoxy groups)
³¹P~ -3.70Phosphate phosphorus

Table 1: Representative NMR Spectroscopic Data for a this compound Derivative.

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be characterized by several key absorption bands. A strong band corresponding to the P=O stretching vibration is expected in the region of 980-1100 cm⁻¹. researchgate.net The asymmetric stretching of the P-O-C linkage typically appears around 985 cm⁻¹. uctm.edu Vibrations associated with the phenyl rings include C-H stretching in the 3000-3200 cm⁻¹ range and C=C stretching bands in the 1400-1600 cm⁻¹ region. nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The symmetric breathing mode of the pyridine (B92270) ring in related compounds is observed around 1030 cm⁻¹, and similar symmetric vibrations of the phenyl rings in this compound would be expected. nih.gov Raman spectroscopy is particularly useful for identifying symmetric vibrations that may be weak or absent in the IR spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
P=O Stretch980 - 1100FT-IR
P-O-C Stretch~985FT-IR
Aromatic C-H Stretch3000 - 3200FT-IR
Aromatic C=C Stretch1400 - 1600FT-IR
Phenyl Ring Breathing~1030Raman

Table 2: Representative Vibrational Spectroscopy Data for this compound.

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of phenyl rings in this compound gives rise to characteristic absorptions in the ultraviolet region. nih.gov The spectrum is expected to show π → π* transitions associated with the aromatic system. youtube.com For a related compound, 2,6-dimethoxyphenol, transitions are observed at approximately 248 nm, 228 nm, and 197 nm. researchgate.net The extent of conjugation and the presence of substituents on the phenyl rings can shift the absorption maxima. utoronto.ca

X-ray Crystallography for Solid-State Structure Determination

For crystalline derivatives of this compound, single-crystal X-ray crystallography can provide an unambiguous determination of the three-dimensional molecular structure in the solid state. nih.gov This technique yields precise information on bond lengths, bond angles, and torsion angles, revealing the geometry around the central phosphorus atom and the conformation of the phenoxy groups. Such data is crucial for understanding intermolecular interactions, such as packing forces in the crystal lattice.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. slideshare.net In the mass spectrum of this compound, the molecular ion peak [M]⁺ would confirm the molecular formula. The fragmentation pattern would likely involve the loss of a phenoxy group (-OPh) or a phenoxy radical (•OPh), leading to significant fragment ions. Further fragmentation could involve the breakdown of the phenyl rings themselves. nih.govlibretexts.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. nih.gov

Ion Description
[M]⁺Molecular Ion
[M - OPh]⁺Loss of a phenoxy group
[M - •OPh]⁺Loss of a phenoxy radical
[C₆H₅O]⁺Phenoxy ion
[C₆H₅]⁺Phenyl ion

Table 3: Expected Fragmentation Pattern of this compound in Mass Spectrometry.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate and quantify the components of a reaction mixture, allowing for the determination of the purity of the this compound product. A suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve optimal separation.

Gas Chromatography (GC): For volatile derivatives of this compound, gas chromatography coupled with a mass spectrometer (GC-MS) can provide both separation and identification of the components.

Gel Permeation Chromatography (GPC): In cases where this compound is incorporated into a polymeric structure, GPC is used to determine the molecular weight distribution of the polymer. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly effective tool for the analysis of complex mixtures containing this compound and its derivatives. nih.gov

Chemical Reactivity and Mechanistic Studies of Diphenoxyphosphanolate

Elucidation of Reaction Mechanisms Involving the Phosphate (B84403) Moiety

The reaction mechanisms of diphenyl phosphate derivatives are diverse, involving the phosphorus center as either a nucleophilic target or an electrophilic activator.

The phosphorus atom in diphenyl phosphate derivatives is electron-deficient and serves as a prime site for nucleophilic attack. This is a key step in many of their characteristic reactions. A prominent example is the reaction of diphenylphosphoryl azide (B81097) (DPPA), a derivative where an azide group is attached to the diphenyl phosphate core.

In peptide synthesis and other coupling reactions, the reaction is initiated by a nucleophilic attack from a carboxylate anion on the electrophilic phosphorus atom of DPPA. wikipedia.org This attack leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate displaces the azide ion and forms a mixed anhydride. wikipedia.org Similarly, DPPA reacts with amines, where the amine acts as the nucleophile, to yield the corresponding phosphoramidates. wikipedia.org

The general mechanism for nucleophilic attack on DPPA can be summarized as:

A nucleophile (e.g., a carboxylate anion, RCOO⁻) attacks the electrophilic phosphorus atom.

A tetrahedral intermediate is formed.

The azide ion (N₃⁻) is expelled as a leaving group, resulting in a phosphorylated intermediate. youtube.com

This reactivity is harnessed in various organic syntheses, including the formation of amides, peptides, and urethanes. wikipedia.org

The diphenyl phosphate group is an excellent leaving group, a property that is exploited in reactions where it activates a molecule for subsequent steps. The Curtius rearrangement, a classical method for converting carboxylic acids to amines, provides a clear example of this activation.

When a carboxylic acid is treated with diphenylphosphoryl azide (DPPA) in the presence of a base, the carboxylate attacks the phosphorus center, displacing the azide ion to form an acyl azide intermediate (R-CO-N₃). wikipedia.orgyoutube.com The diphenyl phosphate anion ((C₆H₅O)₂PO₂⁻) departs, having served its purpose as an activating group. wikipedia.org The generated acyl azide then undergoes thermal or photochemical rearrangement to an isocyanate (R-N=C=O), which can be subsequently hydrolyzed to yield a primary amine. youtube.com The stability of the diphenyl phosphate anion makes it a superior leaving group, facilitating the initial formation of the critical acyl azide intermediate. wikipedia.org

While many reactions of organophosphates are ionic, radical pathways can become significant under specific conditions, particularly during photochemical degradation. Photochemical transformations can proceed through direct or indirect photolysis. geoscienceworld.org

Direct photolysis occurs when the organophosphate molecule itself absorbs light, leading to an excited state that can then dissociate, rearrange, or oxidize. geoscienceworld.org

Indirect photolysis involves other substances in the environment that absorb sunlight to form reactive species, such as hydroxyl radicals, which then react with the organophosphate. geoscienceworld.org

For organophosphorus pesticides, these photochemical reactions contribute to their environmental degradation. geoscienceworld.orgresearchgate.net For instance, studies on insecticides like diazinon (B1670403) and pirimiphos-methyl (B1678452) show significant degradation upon exposure to UV rays and direct sunlight, with half-life values being significantly shortened. ekb.eg

Hydrolysis and Solvolysis Pathways of Diphenoxyphosphate

The hydrolysis of the ester linkages in diphenyl phosphate is a critical reaction that influences its environmental persistence and metabolic fate. This process involves the cleavage of the P-O-C bond.

The rate of hydrolysis is highly dependent on pH. Under neutral and basic conditions, the hydrolysis of diphenyl phosphate to monophenyl phosphate and phenol (B47542) is notably slow. epa.gov For example, at 100°C and pH 7.47, the hydrolysis rate constant is extremely low, on the order of 6 x 10⁻⁹ sec⁻¹. epa.gov This stability is partly due to the deprotonation of the free hydroxyl group at neutral to basic pH (pKa ≈ 3.88), forming the diphenyl phosphate anion, which is resistant to further nucleophilic attack by hydroxide (B78521) ions.

However, the hydrolysis can be catalyzed. Studies have shown that the rate of alkaline hydrolysis of diphenyl phosphate is significantly increased by the presence of divalent cations, particularly barium (Ba²⁺). cdnsciencepub.com The initial rate of phenol appearance was found to be directly proportional to the concentration of sodium hydroxide. cdnsciencepub.com This suggests that the primary hydrolysis step is the conversion of diphenyl phosphate to phenol and monophenyl phosphate, with very little subsequent hydrolysis of the monophenyl phosphate. cdnsciencepub.com The hydrolysis of related compounds, such as p-nitrophenyl diphenyl phosphate, has also been studied extensively, showing catalysis by strong acids like perchloric acid, with complex dependencies on acid concentration. acs.org

Table 1: Effect of Divalent and Trivalent Cations on the Hydrolysis of Sodium Diphenyl Phosphate Data adapted from a study on the catalytic effects on hydrolysis. cdnsciencepub.com

CationConcentration (N)Phenol Liberated (μmol)
None-0.8
Ba²⁺0.23.5
Ca²⁺0.21.8
Sr²⁺0.21.8
Mg²⁺0.21.1
La³⁺0.21.1

Thermal and Photochemical Stability Studies and Degradation Mechanism Analysis

The stability of organophosphorus compounds under thermal and photochemical stress is crucial for understanding their persistence in various environments and applications.

Thermal Stability: Organophosphorus compounds generally degrade upon heating. For example, a study on the organophosphorus pesticide triazophos (B1682461) showed that approximately 72% of the compound degraded during a 20-minute period at 100°C in an aqueous solution. nih.gov The degradation rate of insecticides like diazinon and pirimiphos-methyl also increases significantly with temperature, with half-life values decreasing sharply as the temperature rises from 20°C to 50°C. ekb.eg This degradation is typically due to accelerated hydrolysis at elevated temperatures. nih.gov

Table 2: Thermal Decomposition of Organophosphorus Insecticides After 192 Hours Data adapted from a study on thermal and photodecomposition. ekb.eg

TemperatureDiazinon % LossPirimiphos-methyl % Loss
20 °C39.03%11.58%
30 °C99.97%58.48%
40 °C99.99%97.53%
50 °C100%99.90%

Photochemical Stability: Exposure to sunlight and UV radiation is a major pathway for the degradation of many organophosphorus compounds. Direct sunlight can be highly effective; some pesticides show 100% degradation within 48 hours of exposure. ekb.eg The rate of photolysis is dependent on the chemical structure of the compound and the wavelength of the light. ekb.eg In general, photolysis is considered a slower degradation pathway in environmental waters compared to biodegradation and chemical hydrolysis under typical conditions (25°C, pH 7). geoscienceworld.org

Structure-Reactivity Relationship Correlations in Diphenoxyphosphate Systems

The relationship between the chemical structure of organophosphorus compounds and their reactivity is a well-established principle. nih.gov Variations in the substituent groups attached to the phosphorus atom significantly influence properties like electrophilicity, steric hindrance, and the stability of leaving groups.

For instance, a direct correlation has been found between the rate of alkaline hydrolysis of certain organophosphates and their potential to cause delayed neurotoxicity. nih.gov This suggests that the inherent chemical reactivity of the phosphorus center is a key determinant of a specific biological effect. Similarly, the effectiveness of organophosphorus compounds as inhibitors of enzymes like acetylcholinesterase is governed by a combination of their chemical reactivity (i.e., their ability to phosphorylate the enzyme's active site) and steric factors that determine how well the molecule fits into the active site. nih.gov The nature of the leaving group (X) and the other substituents (R and R') on the phosphorus atom in a generic structure (R)(R')P(O)X are critical in modulating this activity. nih.gov

Coordination Chemistry and Ligand Properties of Diphenoxyphosphanolate

Diphenoxyphosphanolate as a Ligand in Transition Metal Complexation

This compound and its derivatives are versatile ligands for a variety of transition metals. Their coordination chemistry is fundamental to their application, particularly in catalysis, where the ligand structure directly influences the catalytic activity and selectivity of the metal complex.

The synthesis of metal complexes featuring phosphanolate-type ligands can be approached through several established routes. The primary methods involve the reaction of a suitable metal precursor with either the pre-formed ligand or its protonated form, diphenylphosphinic acid.

One common strategy involves the deprotonation of the corresponding diphenylphosphinic acid with a base to generate the this compound anion in situ, which then reacts with a metal halide or another suitable metal precursor. The choice of base and solvent is critical to prevent unwanted side reactions.

Alternatively, a direct reaction between a metal precursor and the phosphinic acid can be employed, often with a non-nucleophilic base to scavenge the liberated proton. For instance, the reaction of a metal chloride precursor with diphenylphosphinic acid in the presence of a base like triethylamine (B128534) can yield the desired metal-diphenoxyphosphanolate complex.

Another established method for synthesizing metal-phosphine complexes, which can be adapted for phosphanolates, is the reaction of a metal precursor with a stoichiometric amount of the ligand. wikipedia.orgmdpi.com For example, treating a metal halide like palladium(II) chloride with a phosphine (B1218219) ligand results in the formation of the corresponding complex. wikipedia.org Similarly, reacting a metal precursor such as [Pd(allyl)Cl]₂ with a phosphine can yield the desired palladium complex. mdpi.com The synthesis of gold(I) complexes can be achieved by reacting (dimethyl)gold(I) chloride with the phosphine ligand in an inert atmosphere. mdpi.com These synthetic protocols are generally applicable and can be modified for this compound by using its corresponding acid or salt.

The synthesis of these complexes is typically carried out under inert atmospheric conditions to prevent oxidation of the phosphorus center or reaction with atmospheric moisture. Characterization is commonly performed using techniques such as ³¹P NMR spectroscopy, which shows a characteristic downfield shift upon coordination to a metal center, and X-ray crystallography to definitively determine the solid-state structure. mdpi.com

This compound is a versatile ligand capable of adopting several coordination modes, which are influenced by the nature of the metal center, the steric environment, and the presence of other ligands in the coordination sphere. nih.gov The most common binding modes for phosphonate (B1237965) and related ligands include monodentate, bidentate (chelating), and bridging. nih.govresearchgate.netnih.gov

Monodentate (κ¹): In this mode, the ligand coordinates to the metal center through one of the oxygen atoms. This is often observed when the metal center is sterically crowded or when other strongly coordinating ligands are present. nih.gov

Bidentate (κ²): The ligand can chelate to a single metal center through both oxygen atoms, forming a stable four-membered ring. This mode is common for anionic phosphoramide (B1221513) ligands and is generally preferred due to the entropic advantage of the chelate effect. mdpi.comnih.gov

Bridging: The this compound ligand can bridge two or more metal centers. This can occur in a µ₂-κ¹:κ¹ fashion, where each oxygen atom coordinates to a different metal, leading to the formation of dimeric or polymeric structures.

The coordination geometry around the metal center is dictated by its electronic configuration and the number and type of coordinated ligands. For example, a four-coordinate d⁸ metal like Pd(II) typically adopts a square planar geometry, while a four-coordinate d¹⁰ metal like Pd(0) will be tetrahedral. encyclopedia.pub The coordination number, which is the number of ligands attached to the metal ion, also plays a crucial role in determining the geometry. encyclopedia.pub The specific binding mode of the this compound ligand will influence the final geometry of the complex. The ability of related phosphonate ligands to adopt various coordination modes, from monodentate to tridentate, highlights the structural diversity achievable with this class of ligands. researchgate.net

Table 1: Common Coordination Modes of Phosphanolate-type Ligands

Coordination Mode Description Structural Implication
Monodentate (κ¹) Binds through a single oxygen atom. Favored in sterically congested complexes.
Bidentate (κ²) Chelates to one metal via both oxygen atoms. Forms stable four-membered chelate rings.
Bridging (µ₂-κ¹:κ¹) Each oxygen binds to a different metal center. Leads to dinuclear or polynuclear structures.

Phosphine-based ligands are well-known for their ability to modulate the electronic and steric properties of transition metal centers, which in turn dictates the reactivity and selectivity of the resulting catalysts. libretexts.org The properties of this compound can be understood by considering the contributions of its phenoxy substituents.

Steric Effects: The steric bulk of a ligand is a critical factor in controlling substrate access to the metal center and influencing the stability of transition states. manchester.ac.uk The steric profile of phosphine ligands is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standard metal-phosphorus distance. libretexts.orgunits.it The two bulky phenyl groups in this compound impart a significant steric presence. This steric hindrance can be advantageous in catalysis, for example, by promoting reductive elimination or by creating a specific chiral pocket around the metal center to induce enantioselectivity. However, excessive steric bulk can also hinder substrate coordination and slow down catalytic rates. The interplay between steric and electronic effects is complex, as changes in substituent size can also induce electronic changes. manchester.ac.uk

Table 2: Estimated Electronic and Steric Parameters for Analogous Ligands

Ligand (Analogous) Tolman Electronic Parameter (TEP, cm⁻¹) Tolman Cone Angle (θ, °)
P(OEt)₃ 2076.3 109
PPh₃ 2068.9 145
P(t-Bu)₃ 2056.1 182

Note: Data for analogous phosphine and phosphite (B83602) ligands are presented to illustrate general trends. wikipedia.org

Chiral this compound Ligands in Asymmetric Catalysis

The introduction of chirality into the this compound ligand framework opens up its application in the field of asymmetric catalysis, where the goal is the enantioselective synthesis of chiral molecules. nih.govnih.gov

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. nih.govnih.gov For P-chiral ligands, the stereogenic center is the phosphorus atom itself. nih.govresearchgate.net The high inversion barrier of P-chiral phosphines ensures their stereochemical stability. nih.gov The design of chiral this compound ligands would follow established principles:

Introduction of Chirality: Chirality can be introduced at the phosphorus atom (P-chiral) or on the phenoxy backbone (backbone chirality). P-chiral ligands bring the asymmetric environment very close to the metal center, which can lead to high levels of stereoinduction. libretexts.org

Conformational Rigidity: A rigid ligand backbone is often desirable as it reduces the number of possible conformations of the catalyst-substrate complex, simplifying the transition state manifold and often leading to higher enantioselectivity. nih.govnih.gov

Steric and Electronic Tuning: The substituents on the chiral framework must be carefully chosen. Bulky groups can create a well-defined chiral pocket that selectively accommodates one enantiomer of the substrate. The electronic properties of these substituents can also fine-tune the reactivity of the metal center. nih.gov For instance, the development of conformationally rigid and electron-rich P-chiral phosphine ligands has led to excellent enantioselectivity and high catalytic activity in many reactions. nih.govnih.gov

The synthesis of such chiral ligands often relies on the use of chiral auxiliaries or enantioselective synthetic routes. The use of phosphine-boranes as intermediates has proven to be a powerful methodology for the synthesis of a wide variety of P-chiral phosphine ligands. nih.govnih.govresearchgate.net

While specific applications for "this compound" are not extensively documented under that name, the broader class of P-chiral phosphine, phosphoramidite (B1245037), and phosphonate ligands has been successfully employed in a wide array of asymmetric catalytic reactions. nih.govdicp.ac.cnjst.go.jp These applications provide a strong indication of the potential utility of chiral this compound complexes.

Key applications include:

Asymmetric Hydrogenation: This is one of the most well-developed areas for chiral phosphine ligands. nih.govresearchgate.netjst.go.jp Rhodium and Ruthenium complexes of P-chiral ligands are highly effective for the enantioselective hydrogenation of olefins, ketones, and imines to produce chiral alcohols, carboxylic acids, and amines. dicp.ac.cnacs.org For example, P-chiral bisphosphine ligands have shown exceptional performance in the hydrogenation of α- and β-dehydroamino acid derivatives. nih.govjst.go.jp

Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful C-C bond-forming reaction. Chiral phosphine and phosphoramidite ligands have been developed to control the enantioselectivity of the nucleophilic attack on the π-allyl-palladium intermediate. dicp.ac.cn

Asymmetric Conjugate Addition: Copper and rhodium-catalyzed conjugate additions of organometallic reagents to α,β-unsaturated compounds are another important application. Chiral phosphoramidite and related phosphorus ligands have been used to achieve high enantioselectivities in these transformations. dicp.ac.cn

The success of these related ligands underscores the potential of chiral this compound ligands in asymmetric catalysis. The modular nature of their synthesis would allow for the creation of a library of ligands with varying steric and electronic properties, enabling high-throughput screening for optimal performance in a given catalytic transformation. nih.gov

Table 3: Representative Asymmetric Reactions Catalyzed by P-Chiral Ligand Complexes

Reaction Type Metal Substrate Class Product Class Typical Enantioselectivity
Asymmetric Hydrogenation Rh, Ru, Ir Dehydroamino acids, Enamides, Ketones Chiral amino acids, Amines, Alcohols >95% ee
Asymmetric Allylic Alkylation Pd Allylic acetates Chiral allylated compounds High ee
Asymmetric Conjugate Addition Cu, Rh Enones, Unsaturated esters Chiral carbonyl compounds Moderate to high ee

Note: This table summarizes general findings for various P-chiral phosphorus ligands. nih.govdicp.ac.cn

Spectroscopic Characterization of this compound Metal Complexes

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the coordination of the this compound ligand to a metal center. The key vibrational bands of interest are those associated with the P-O and P=O bonds. Upon coordination, the frequencies of these stretching vibrations can shift, providing evidence of metal-ligand bond formation.

For instance, in uncoordinated diphenyl phosphite, the P=O stretching vibration appears at a characteristic frequency. When the ligand coordinates to a metal through the oxygen atom of the P=O group, a decrease in the stretching frequency of this bond is typically observed. This shift is indicative of the donation of electron density from the oxygen to the metal center, which weakens the P=O double bond. Conversely, coordination can also occur through the phosphorus atom, leading to different characteristic shifts. In phosphonate complexes, where the ligand is deprotonated, the P-O bonds have a more delocalized character. The coordination to a metal ion influences the symmetric and asymmetric stretching vibrations of the PO₂ group.

The table below summarizes typical IR stretching frequencies for this compound and related phosphonate ligands in various metal complexes.

Complex/LigandKey Vibrational ModeWavenumber (cm⁻¹)Reference
Immobilized Phosphinic AcidP=O stretch~1100 researchgate.nettandfonline.com
Immobilized Phosphinic AcidP-O(H) stretch~950 researchgate.nettandfonline.com
Metal-Phosphinate ComplexP-O-Metal stretch~1000 researchgate.nettandfonline.com
Palladium-Nitrogen ComplexPd-N stretch437-260 researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is arguably the most informative technique for studying this compound complexes. oxinst.com The phosphorus-31 nucleus is highly sensitive to its chemical environment, and its chemical shift (δ) provides direct information about the coordination of the phosphorus atom. slideshare.net

When a this compound ligand coordinates to a metal center, the ³¹P NMR chemical shift changes significantly compared to the free ligand. This change, known as the coordination shift (Δδ = δcomplex - δligand), can be either positive (downfield shift) or negative (upfield shift) depending on the metal, its oxidation state, and the other ligands in the coordination sphere. For instance, the formation of platinum(II) phosphonato chelates results in downfield shifts of 6-12 ppm for the ³¹P resonance compared to the uncomplexed ligands. nih.gov In some binuclear platinum(II,II) complexes, this downfield shift can be as large as 22 ppm. nih.gov

Furthermore, coupling between the ³¹P nucleus and other NMR-active nuclei, such as ¹⁹⁵Pt or ¹⁰³Rh, can be observed. The magnitude of the coupling constant (J) provides valuable information about the nature and strength of the metal-phosphorus bond. For example, the one-bond coupling constant, ¹J(Pt-P), in platinum-phosphine complexes is a well-established indicator of the trans-influence of the ligand positioned opposite to the phosphine.

The following table presents representative ³¹P NMR spectroscopic data for metal complexes containing this compound or analogous phosphonate and phosphite ligands.

ComplexSolvent³¹P Chemical Shift (δ, ppm)Coupling Constants (Hz)Reference
cis-Diamminedichloroplatinum(II) with PFA-downfield shift of 6-12- nih.gov
cis-Diamminedichloroplatinum(II) with PAA-downfield shift of 6-12- nih.gov
cis-Diamminedichloroplatinum(II) with MDP-downfield shift of 6-12- nih.gov
Diplatinum(II,II) with MDP-22 (downfield from ligand)- nih.gov
[NiCl₂(PhP(OCH₂PPh₂)₂)]-50.9 (PPh₂), 209.8 (PPh)- nih.gov
[NiCl(PhP(OCH₂PPh₂)₂)][PF₆]-60.1 (PPh₂), 218.8 (PPh)- nih.gov
Rh(DPPE)(DPPP-O-AliBu₂Cl)CDCl₃~16.78 (DPPP-OH), ~59.37 (DPPE)- rsc.org
Pd(PPh₃)₄-~29.8- researchgate.net

Computational and Theoretical Chemistry of Diphenoxyphosphanolate

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of organophosphorus compounds. ijcce.ac.irresearchgate.netrsc.org These methods are used to determine optimized geometries, electronic structures, and thermodynamic properties, offering a molecular-level understanding of these systems. ijcce.ac.irrsc.org

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of organophosphorus esters is fundamental to their reactivity. acs.org DFT calculations are frequently employed to analyze the distribution of electrons and predict sites susceptible to nucleophilic or electrophilic attack. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. jchemlett.com

For instance, in a study on the antioxidant 2,2'-Dithymoquinone, which shares features with phenolic esters, DFT calculations at the B3LYP/6-311++G(d,p) level were used to determine its electronic properties. The HOMO and LUMO energy levels were calculated to be –7.04971 eV and –3.06838 eV, respectively, resulting in an energy gap of 3.98133 eV. This gap suggests moderate reactivity and good electronic stability.

Computational studies on various phosphonate (B1237965) and phosphinate derivatives reveal how substituents can modulate electronic properties. researchgate.netrsc.org Electron-withdrawing groups tend to lower the LUMO energy, making the phosphorus center more electrophilic and thus more susceptible to nucleophilic attack, a key step in many of their reactions, including hydrolysis. mdpi.com Conversely, electron-donating groups can increase the energy of the HOMO, making the molecule a better nucleophile.

The reactivity of organophosphorus compounds can be further elucidated by examining molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, with red areas indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack).

Table 1: Representative Calculated Electronic Properties of an Organophosphorus Compound

ParameterValue (eV)
HOMO Energy-7.050
LUMO Energy-3.068
Energy Gap (ΔE)3.982

Energetic Profiles of Reaction Pathways and Intermediates

DFT calculations are instrumental in mapping the potential energy surfaces (PES) of chemical reactions involving organophosphorus esters. frontiersin.org By calculating the energies of reactants, transition states, intermediates, and products, researchers can construct detailed energetic profiles that clarify reaction mechanisms. mdpi.com

For example, theoretical studies on the hydrolysis of phosphate (B84403) and phosphinate esters have explored both associative and dissociative pathways. mdpi.comacs.org In an associative mechanism, the nucleophile attacks the phosphorus center to form a pentacoordinate intermediate or transition state. In a dissociative mechanism, the leaving group departs first, forming a metaphosphate-like intermediate. DFT calculations can determine the activation barriers for each pathway, revealing the most likely mechanism under different conditions (e.g., in the presence of a catalyst or in different solvents). frontiersin.org

A study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite used DFT at the B3LYP/6-311(d,p) level to investigate the reaction's regioselectivity, successfully explaining the experimentally observed outcomes. researchgate.net Similarly, computational work on the formation of phosphonate esters has elucidated the multiple potential mechanisms involved. researchgate.net These studies often find that the calculated activation energies and reaction enthalpies are in good agreement with experimental data, validating the computational models. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and non-covalent interactions with their environment. nih.govosti.govacs.org

For organophosphorus compounds, which often feature flexible aryl and alkyl groups, MD simulations can explore the vast conformational space to identify the most stable or predominant conformations in solution. nih.govmdpi.comresearchgate.net These simulations model the movements of atoms based on a force field, which is a set of parameters describing the potential energy of the system. Studies on various organophosphorus compounds have used MD to understand their structure in aqueous solutions, revealing complex interactions due to both hydrophobic and hydrophilic groups. nih.gov

MD simulations are particularly valuable for studying intermolecular interactions, such as hydrogen bonding between the phosphoryl oxygen and solvent molecules (e.g., water) or other solutes. nih.gov For instance, simulations of dipalmitoylphosphatidylcholine bilayers with NaCl have shown how ions interact with the phosphate headgroups, affecting the membrane's structure and properties. jchemlett.com In the context of diphenoxyphosphanolate, MD could predict how it interacts with water, organic solvents, or biological macromolecules. These interactions are critical for understanding its solubility, stability, and potential biological activity.

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures. rsc.orgjchemlett.com

DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra). By comparing the calculated spectrum with the experimental one, researchers can validate the computed geometry and assign specific vibrational modes to the observed absorption bands. For example, DFT has been used to calculate the harmonic vibrational frequencies of newly synthesized α-azoaminophosphonates, showing good agreement with experimental FT-IR data. ijcce.ac.ir

Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be computed. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a standard approach for predicting NMR parameters. These predictions can help in assigning complex spectra and in determining the three-dimensional structure of molecules in solution. Computational studies on 1,5-diaryl-3-oxo-1,4-pentadiene derivatives have utilized quantum chemical calculations to analyze NMR data and determine the predominant conformers in solution. mdpi.com

Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). This is particularly useful for understanding the electronic transitions within a molecule. Computational studies of dyes for solar cells, which often contain complex aromatic systems, rely on TD-DFT to predict their absorption wavelengths and oscillator strengths. researchgate.net

Table 2: Representative Comparison of Experimental and Calculated Spectroscopic Data

Spectroscopic ParameterExperimental ValueCalculated ValueMethod
31P NMR Chemical Shift (ppm)21.522.1GIAO-DFT
P=O Stretch (cm-1)12501255DFT/B3LYP
λmax (nm)265267TD-DFT

Computational-Aided Rational Design of Novel this compound Derivatives

Computational chemistry plays a crucial role in the rational design of new molecules with desired properties, potentially accelerating the discovery process and reducing experimental costs. nih.govnih.gov

By starting with a core structure like this compound, computational methods can be used to screen a virtual library of derivatives with various substituents. For each derivative, properties such as reactivity, stability, and potential biological activity can be predicted. For instance, in the design of new anticancer agents, molecular docking and MD simulations were used to screen substituted phenyl azanediyl bis(methylene phosphonic acid) derivatives, leading to the identification of promising candidates. nih.gov

This in silico screening can prioritize which derivatives are most likely to succeed, allowing synthetic chemists to focus their efforts. For example, if the goal is to design a more hydrolytically stable derivative of this compound, DFT calculations could be used to predict how different electron-withdrawing or sterically hindering groups on the phenyl rings would affect the energy barrier for hydrolysis. Similarly, if a derivative with specific electronic properties for use in materials science is desired, TD-DFT could guide the design process. researchgate.net This approach has been successfully applied to the design of phosphinate and phosphonate derivatives for various applications, including as enzyme inhibitors and metal-ion sensors. researchgate.netrsc.org

Applications of Diphenoxyphosphanolate in Organic Synthesis and Materials Science

Role of Diphenoxyphosphanolate in Catalytic Transformations

This compound and its parent compound, diphenyl phosphite (B83602), are pivotal in numerous catalytic transformations. The phosphorus center's electronic properties and its ability to coordinate with transition metals make it a versatile component in catalyst systems.

In homogeneous catalysis, ligands based on phosphites are instrumental. Diphenyl phosphite serves as a precursor to a wide array of ligands that facilitate critical bond-forming reactions.

C-C Bond Formation: While not typically a direct catalyst for C-C bond formation, this compound is a key component in reactions that create phosphorus-carbon bonds, which are fundamental to the synthesis of more complex organophosphorus compounds used in catalysis. For instance, the reaction of diphenylphosphite with aldehydes and amines, known as the Kabachnik-Fields reaction, yields α-aminophosphonates. wikipedia.orgsigmaaldrich.com Furthermore, methods have been developed for the synthesis of diphenyl arylphosphonates, which involves the formation of a P-C bond. acs.orgua.es In the industrial hydroformylation process, which forms aldehydes from alkenes, phosphine (B1218219) ligands are crucial. The degradation of ligands like triphenylphosphine (B44618) can lead to the formation of diphenylphosphine (B32561) species, highlighting the dynamic role of such phosphorus compounds in C-C bond-forming catalysis. wikipedia.org

Allylic Alkylations: Palladium-catalyzed allylic alkylation is a powerful method for C-C bond formation, and ligands derived from diphenyl phosphite are highly effective. Phosphine-phosphite ligands, where a phosphite moiety is tethered to a phosphine, have been synthesized and successfully used in the palladium-catalyzed allylic alkylation of substrates like 1,3-diphenyl-2-propenyl acetate (B1210297) with dimethyl malonate. nih.govresearchgate.net The electronic and steric properties of these ligands, which are directly influenced by the phenoxy groups, are critical for achieving high catalytic activity and selectivity. acs.org

Hydrogenations: In the realm of hydrogenation, phosphorus-based ligands are essential for the activation of hydrogen and its transfer to a substrate. While direct catalytic use of this compound is less common, related compounds like diphenyl phosphate (B84403) have been shown to catalyze the transfer hydrogenation of imines. nih.gov Catalytic hydrogenation using palladium on carbon (Pd/C) is a method for the selective removal of a phenyl group from alkyl diphenyl phosphates, which are structurally similar to diphenyl phosphite. researchgate.net The broader field of asymmetric hydrogenation relies heavily on chiral phosphorus ligands to achieve high enantioselectivity. nih.gov

Table 1: Selected Applications of this compound Derivatives in Homogeneous Catalysis

Catalytic ReactionSubstrate ExampleCatalyst System ComponentProduct TypeReference(s)
Allylic Alkylation1,3-diphenyl-2-propenyl acetateChiral Phosphine-Phosphite LigandChiral Alkylated Product nih.gov, researchgate.net
Allylic Alkylationrac-1,3-diphenylallyl acetateMonodentate Phosphite LigandsChiral Alkylated Product acs.org
Transfer HydrogenationAcetophenone PMP-imineDiphenyl PhosphateChiral Amine nih.gov
P-C Bond FormationAldehydes, AminesDiphenyl Phosphiteα-Aminophosphonates wikipedia.org, sigmaaldrich.com

The introduction of chirality into the ligand structure containing the this compound motif allows for powerful applications in asymmetric catalysis, enabling the synthesis of single-enantiomer products.

Chiral ligands are often synthesized by introducing a chiral backbone or substituent that influences the spatial arrangement of the catalyst's active site. In the case of phosphite-based ligands, this is typically achieved by using chiral diols to form a cyclic phosphite or by attaching a chiral group to the phosphorus atom. The resulting chiral phosphite ligands, when coordinated to a metal such as palladium, can induce high levels of enantioselectivity in reactions like allylic alkylation. nih.govresearchgate.net

Systematic variations of the ligand structure, including the bridge connecting the phosphorus centers in bisphosphorus ligands and the nature of the phosphite moiety itself, have shown that product configuration can be controlled by the atropisomerism of biphenyl (B1667301) substituents on the phosphite. nih.gov The development of photoswitchable chiral bisphosphine ligands, which can change their helicity upon irradiation, has even allowed for the inversion of stereoselectivity in a palladium-catalyzed reaction, providing access to either enantiomer of the product using a single chiral ligand. nih.gov

Table 2: Enantioselectivity in Pd-Catalyzed Allylic Alkylation using Chiral Phosphite-Based Ligands

Ligand TypeSubstrateNucleophileEnantiomeric Excess (ee)Reference(s)
Chiral Phosphine-Phosphiterac-1,3-diphenyl-2-propenyl acetateDimethyl MalonateUp to 83% nih.gov
Chiral 1,3,2-diazaphospholidine(E)-1,3-diphenylallyl acetateDimethyl MalonateUp to 84% researchgate.net
Monodentate Diamidophosphitesrac-1,3-diphenylallyl acetateDimethyl MalonateHigh acs.org

This compound as a Synthetic Intermediate or Reagent in Chemical Production (e.g., in the preparation of N-phosphonomethyl glycine)

Diphenyl phosphite is a crucial reagent in the synthesis of N-phosphonomethyl glycine (B1666218), commonly known as glyphosate, a widely used herbicide. The synthesis typically involves the reaction of an amine, formaldehyde, and a phosphite source.

One patented process describes the preparation of N-phosphonomethyl glycine starting from glycine, formaldehyde, and a tertiary base, to which a dialkyl phosphite is added. google.com The resulting ester is then hydrolyzed to yield the final product. Other synthetic routes to N-(phosphonomethyl)glycine and its derivatives also rely on phosphite reagents. For example, bis-N,N′[O,O′[dimethyl]-phosphonomethyl]-2,5-diketopiperazine, a precursor to glyphosate, is prepared through the reaction of N,N′-bischloromethyl-2,5-diketopiperazine with trimethylphosphite. google.com These syntheses underscore the role of phosphites as key building blocks in the production of agrochemicals. researchgate.netvapourtec.com

Potential Applications in Advanced Materials Development (e.g., within polyoxometalate chemistry frameworks)

The unique properties of phosphorus compounds, including this compound derivatives, make them attractive for the development of advanced materials, particularly in the field of polyoxometalate (POM) chemistry. POMs are a class of metal-oxide clusters with diverse structures and applications in catalysis, medicine, and materials science.

The incorporation of phosphate and phosphonate (B1237965) ligands into POM frameworks is a growing area of research. rsc.org Studies have shown that in the presence of phosphite, various POM structures can be formed, although partial oxidation of the phosphite to phosphate can occur under certain conditions. rsc.org The synthesis of novel materials such as guanylurea (B105422) phosphite, which exhibits a significant second-harmonic generation (SHG) response, demonstrates the potential for creating new optical materials by combining organic phosphites with inorganic frameworks. acs.org The ability to functionalize POMs with organophosphorus ligands allows for the tuning of their electronic and catalytic properties, opening up possibilities for the rational design of new hybrid materials.

Future Research Directions and Unaddressed Challenges

Development of More Efficient and Sustainable Synthetic Routes

The accessibility of diphenoxyphosphanolate is a critical bottleneck that currently limits its broader application. Future research must prioritize the development of synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry. A primary challenge lies in the reliance on moisture-sensitive reagents and harsh reaction conditions in current synthetic protocols.

Key areas for future investigation include:

Atom-Economical Syntheses: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce the environmental footprint of this compound synthesis.

Catalytic Approaches: Developing catalytic methods for the formation of the P-O and P-C bonds, which could offer milder reaction conditions and improved efficiency.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Synthetic Strategy Potential Advantages Key Challenges
Catalytic P-O CouplingMilder reaction conditions, higher selectivityCatalyst stability and cost, substrate scope
Bio-based FeedstocksIncreased sustainability, reduced toxicityAvailability and cost of feedstocks, multi-step conversions
Flow Chemistry SynthesisImproved safety and scalability, precise controlHigh initial setup cost, potential for clogging

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of this compound is not yet fully understood, presenting a fertile ground for fundamental research. The interplay of the phosphorus center with the two phenoxy groups can give rise to unique reactivity that is not observed in other organophosphorus compounds.

Future research should focus on:

Frustrated Lewis Pair Chemistry: Investigating the potential of this compound to act as the Lewis basic component in frustrated Lewis pairs for small molecule activation.

Redox-Non-Innocent Ligand Behavior: Exploring whether the phenoxy groups can participate in redox processes, thereby enabling novel catalytic cycles.

Unconventional Bond Activations: Probing the ability of this compound to activate traditionally inert chemical bonds, such as C-H and C-F bonds.

Expansion of Catalytic Applications to Broader Reaction Classes

While the catalytic potential of this compound is recognized, its application has been limited to a narrow range of reactions. A significant challenge is to expand its utility to a broader spectrum of catalytic transformations.

Promising areas for future catalytic applications include:

Asymmetric Catalysis: The development of chiral versions of this compound could open the door to its use in enantioselective catalysis, a critical area in pharmaceutical synthesis.

Polymerization Catalysis: Its unique electronic properties could be harnessed for the controlled polymerization of various monomers.

Cross-Coupling Reactions: Its role as a supporting ligand in palladium-catalyzed cross-coupling reactions warrants further investigation.

Integration of Advanced In Situ Characterization Methodologies

A deeper understanding of the reaction mechanisms involving this compound is crucial for its rational design and application. The transient and often highly reactive nature of intermediates in catalytic cycles presents a significant analytical challenge.

Future research will benefit from the integration of advanced in situ spectroscopic techniques, such as:

High-Resolution NMR Spectroscopy: To identify and characterize key intermediates and transition states.

Operando Infrared and Raman Spectroscopy: To monitor the transformation of functional groups in real-time under catalytic conditions.

X-ray Absorption Spectroscopy: To probe the electronic structure and coordination environment of the phosphorus center during a reaction.

Leveraging Artificial Intelligence and Machine Learning for this compound Design and Prediction

The vast chemical space of possible this compound derivatives makes their systematic experimental investigation a daunting task. Artificial intelligence (AI) and machine learning (ML) offer powerful tools to accelerate the discovery and optimization of these compounds.

Future applications of AI and ML in this field include:

Predictive Modeling: Developing ML models to predict the reactivity and catalytic performance of new this compound derivatives.

De Novo Design: Using generative AI models to design novel this compound structures with desired properties.

Reaction Optimization: Employing ML algorithms to rapidly optimize reaction conditions for syntheses and catalytic applications.

Q & A

Q. What are the validated synthetic routes for Diphenoxyphosphanolate, and how can purity be optimized during synthesis?

Methodological Answer:

  • Synthetic Protocols : Use nucleophilic substitution reactions under anhydrous conditions, with diphenyl chlorophosphate and ethanolamine derivatives as precursors. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
  • Purity Optimization : Employ recrystallization in ethyl acetate/hexane mixtures, followed by HPLC analysis (C18 column, 254 nm UV detection) to verify purity ≥98% .
  • Characterization : Confirm structure via 1^{1}H/13^{13}C NMR (DMSO-d6, 400 MHz) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

Methodological Answer:

  • Chromatographic Methods : Reverse-phase HPLC with phosphate-perchlorate buffer (pH 2.5) and UV detection at 210 nm provides sensitivity down to 0.1 µg/mL .
  • Validation : Follow ICH guidelines for linearity (R² ≥0.995), recovery (90–110%), and precision (RSD <2%) using spiked samples .
  • Cross-Validation : Pair with LC-MS/MS (electrospray ionization, positive mode) for confirmatory analysis in biological samples .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s reactivity in organophosphate-mediated pathways?

Methodological Answer:

  • Kinetic Studies : Conduct stopped-flow spectrophotometry to measure reaction rates with acetylcholinesterase (AChE) at varying pH (6.0–8.0) and temperatures (25–37°C) .
  • Computational Modeling : Use density functional theory (DFT) to map transition states and compare with experimental data (e.g., Gibbs free energy barriers) .
  • Isotope Labeling : Track 18^{18}O-labeled intermediates via FTIR to identify hydrolysis pathways .

Q. What systematic approaches resolve contradictions in this compound’s reported toxicity thresholds?

Methodological Answer:

  • Meta-Analysis Framework : Aggregate data from peer-reviewed studies (PubMed, Scopus) using PRISMA guidelines. Stratify by model (in vitro vs. in vivo), dosage, and exposure duration .
  • Dose-Response Modeling : Apply Hill equation or probit analysis to reconcile EC50 discrepancies, accounting for interspecies variability (e.g., rodent vs. human hepatocytes) .
  • Quality Control : Exclude studies lacking positive controls (e.g., parathion as a reference organophosphate) .

Q. How can computational models predict this compound’s environmental fate and bioaccumulation?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite™ to estimate logP (octanol-water partition coefficient) and biodegradation half-life. Validate with experimental soil adsorption studies (OECD 106) .
  • Fugacity Modeling : Predict compartmental distribution (air, water, sediment) using Level III fugacity models under temperate climate parameters .
  • Trophic Magnification : Simulate bioaccumulation factors (BAFs) in aquatic food webs using AQUATOX 3.2 .

Q. What in vitro/in vivo models best capture this compound’s neurotoxic effects?

Methodological Answer:

  • In Vitro Models : Use SH-SY5Y neuroblastoma cells to measure AChE inhibition (Ellman’s assay) and oxidative stress markers (e.g., glutathione depletion) .
  • In Vivo Models : Employ zebrafish embryos (OECD 236) for developmental neurotoxicity screening, with acetylthiocholine iodide as a substrate .
  • Biomarker Panels : Quantify plasma butyrylcholinesterase (BChE) and brain GFAP (glial fibrillary acidic protein) in Sprague-Dawley rats post-exposure .

Methodological Frameworks

  • Research Question Design : Apply PICOT criteria (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses .
    • Example: "In rodent models (P), how does chronic this compound exposure (I) compared to chlorpyrifos (C) affect AChE activity (O) over 28 days (T)?"
  • Data Synthesis : Use PRISMA flow diagrams for systematic reviews and forest plots for meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.